Cas no 2228160-65-2 (2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine)
2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine
- 2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine
- EN300-1787626
- 2228160-65-2
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- Inchi: 1S/C13H23N3/c1-4-16-11(3)12(10(2)15-16)13(8-9-14)6-5-7-13/h4-9,14H2,1-3H3
- InChI Key: RKYMZLHHWNPSEZ-UHFFFAOYSA-N
- SMILES: N1(CC)C(C)=C(C(C)=N1)C1(CCN)CCC1
Computed Properties
- Exact Mass: 221.189197746g/mol
- Monoisotopic Mass: 221.189197746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.8Ų
2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787626-1g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 1g |
$1643.0 | 2023-09-19 | ||
| Enamine | EN300-1787626-5g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 5g |
$4764.0 | 2023-09-19 | ||
| Enamine | EN300-1787626-10g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 10g |
$7065.0 | 2023-09-19 | ||
| Enamine | EN300-1787626-0.05g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 0.05g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1787626-0.1g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 0.1g |
$1447.0 | 2023-09-19 | ||
| Enamine | EN300-1787626-0.25g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 0.25g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1787626-0.5g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 0.5g |
$1577.0 | 2023-09-19 | ||
| Enamine | EN300-1787626-1.0g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1787626-2.5g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 2.5g |
$3220.0 | 2023-09-19 | ||
| Enamine | EN300-1787626-5.0g |
2-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutyl]ethan-1-amine |
2228160-65-2 | 5g |
$4764.0 | 2023-06-02 |
2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine
Comprehensive Overview of 2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine (CAS No. 2228160-65-2)
The compound 2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine (CAS No. 2228160-65-2) is a specialized organic molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole ring fused with a cyclobutyl moiety, makes it a promising candidate for various applications. Researchers are particularly intrigued by its potential as a building block in drug discovery, especially in the development of novel central nervous system (CNS) agents and enzyme inhibitors.
In recent years, the demand for heterocyclic compounds like 2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine has surged due to their versatility in medicinal chemistry. This compound's amine functionality and steric hindrance properties are key factors driving its exploration in high-throughput screening (HTS) campaigns. Its CAS No. 2228160-65-2 is frequently searched in scientific databases, reflecting its growing relevance in structure-activity relationship (SAR) studies.
One of the most discussed topics in modern chemistry is the role of small-molecule modulators in targeted therapy. The pyrazole core of this compound aligns with current trends in fragment-based drug design (FBDD), where researchers aim to optimize binding affinity and selectivity. Additionally, its cyclobutyl group offers intriguing possibilities for conformational restriction, a strategy often employed to enhance pharmacokinetic properties.
From a synthetic perspective, 2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine presents interesting challenges and opportunities. Chemists are exploring green chemistry approaches to its synthesis, leveraging catalytic methods and microwave-assisted reactions to improve yield and reduce waste. These efforts resonate with the broader scientific community's focus on sustainable chemistry and atom economy.
The compound's potential extends beyond pharmaceuticals. In agrochemical research, its structural features are being evaluated for pesticide and herbicide applications. The ethyl-dimethylpyrazole subunit, in particular, is known to interact with biological targets in pests, making it a valuable scaffold for crop protection solutions. This dual applicability in human health and agriculture underscores its interdisciplinary significance.
Analytical characterization of CAS No. 2228160-65-2 involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are critical for confirming its molecular structure and purity, which are essential for regulatory compliance and further research. The compound's logP and solubility profiles are also frequently analyzed to assess its drug-likeness.
As the scientific community continues to explore 2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine, its patent landscape is evolving. Several intellectual property (IP) filings have emerged, highlighting its commercial potential. Researchers and R&D teams are closely monitoring these developments to identify collaboration opportunities and licensing agreements.
In conclusion, 2-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclobutylethan-1-amine (CAS No. 2228160-65-2) represents a compelling case study in modern chemical innovation. Its multifaceted applications, from drug discovery to agrochemicals, coupled with its synthetic versatility, position it as a molecule of enduring interest. As research progresses, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainable agriculture.
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